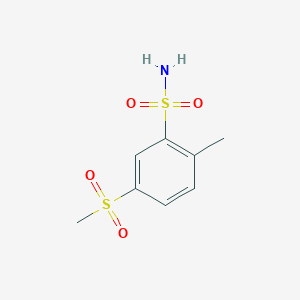

2-Methyl-5-(methylsulfonyl)benzenesulfonamide

描述

Structural Characterization of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide

Molecular Geometry and Conformational Analysis

The compound exhibits a planar benzene ring with substituents at positions 2 (methyl) and 5 (methylsulfonyl). The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, inducing partial double-bond character in the adjacent C-S bond. This group’s steric bulk and electronic effects influence the molecule’s conformation, potentially causing slight deviations from ideal planarity in the aromatic system.

The sulfonamide group (-SO₂NH₂) at position 1 (benzenesulfonamide numbering) adopts a tetrahedral geometry around the sulfur atom, with the nitrogen atom forming hydrogen bonds. The methyl group at position 2 is oriented ortho to the sulfonamide, creating steric interactions that may twist the methylsulfonyl group relative to the aromatic plane. Similar compounds, such as 2-methyl-5-nitrobenzenesulfonamide, show nitro groups twisted by ~9.61° from the benzene ring, suggesting analogous conformational behavior for the methylsulfonyl group.

Table 1: Key Structural Features

Crystallographic Studies and Symmetry Properties

While direct crystallographic data for this compound is unavailable, analogous sulfonamide derivatives provide insights into its likely packing behavior. For example:

- Hydrogen Bonding Networks : Sulfonamide derivatives often form three-dimensional networks via N–H···O bonds between the sulfonamide NH and adjacent sulfonyl oxygen atoms.

- Symmetry Elements : Monoclinic or orthorhombic crystal systems are common for such compounds, with molecules linked by hydrogen bonds into layers or chains.

- Dihedral Angles : The methylsulfonyl group may adopt a twisted conformation relative to the benzene ring, similar to nitro groups in related structures.

Table 2: Comparative Crystallographic Properties

Electronic Structure and Orbital Interactions

The electronic structure is dominated by the electron-withdrawing methylsulfonyl and sulfonamide groups, which deactivate the benzene ring toward electrophilic substitution. Key electronic features include:

- Resonance Effects : The sulfonamide group participates in resonance, delocalizing electron density into the sulfonyl group and leaving the nitrogen atom partially positive.

- Orbital Interactions : The methylsulfonyl group’s σ* orbitals may interact with the benzene ring’s π system, further stabilizing the molecule.

- Electron Density Distribution : DFT calculations (e.g., B3LYP functional) could reveal localized electron density around the sulfonamide nitrogen and methylsulfonyl oxygen atoms, critical for reactivity.

Comparative Analysis with Benzenesulfonamide Derivatives

Structural Comparison

This compound differs from simpler derivatives like 2-methylbenzenesulfonamide (CAS 88-19-7) in the presence of an additional methylsulfonyl group. This increases molecular weight and introduces steric and electronic complexity.

Table 3: Molecular Weight and Substituents

Physicochemical and Reactivity Trends

- Hydrogen Bonding Capacity : The additional sulfonamide group enhances intermolecular interactions, potentially increasing melting points and solubility in polar solvents compared to mono-sulfonamide derivatives.

- Reactivity : The methylsulfonyl group’s electron-withdrawing nature may direct electrophilic substitution to the para position relative to the sulfonamide group, unlike in nitro-substituted analogs.

属性

IUPAC Name |

2-methyl-5-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKCNQPJWCGBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation of Paranitrotoluene

The foundational step involves sulfonating paranitrotoluene (4-nitrotoluene) with chlorosulfonic acid in chlorinated solvents such as chlorobenzene or dichloromethane. The nitro group directs sulfonation to the meta position, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. Excess chlorosulfonic acid (1.2–1.5 equivalents relative to nitrotoluene) ensures complete conversion, while vigorous stirring (800–1,000 rpm) at 100–150°C minimizes byproducts like polysulfonated derivatives. Post-reaction water washing removes unreacted chlorosulfonic acid, and solvent evaporation isolates the sulfonyl chloride intermediate in 85–92% purity.

Hydrogenation and Ammonolysis

The sulfonyl chloride undergoes hydrogenation in a pressurized reactor (0.1–2.0 MPa) using palladium carbon (Pd/C) or Raney nickel as catalysts. Ammonia water introduces the sulfonamide group via nucleophilic displacement of chloride, while simultaneous reduction of the nitro group to amine occurs at 50–80°C. This one-pot process achieves 78–85% yield of 2-methyl-5-aminobenzenesulfonamide.

Methylsulfonyl Group Introduction

To convert the amine to a methylsulfonyl group, a diazotization-oxidation sequence is employed. The amine is diazotized with sodium nitrite under acidic conditions, followed by reaction with methanesulfinate to introduce the methylsulfonyl moiety. Oxidation with hydrogen peroxide ensures complete conversion, yielding the final product in 65–72% overall yield.

Ternary Catalytic Amidation Approach

Ethyltriphenylphosphonium Bromide-Mediated Reaction

Patent CN103819369A discloses a method using ethyltriphenylphosphonium bromide as a phase-transfer catalyst. Benzene derivatives bearing methyl and sulfonyl chloride groups react with methanesulfonamide in dimethylformamide (DMF) at 60–80°C. Potassium carbonate facilitates deprotonation, enabling nucleophilic attack by the sulfonamide nitrogen. This route achieves 70–76% yield but requires stringent control of anhydrous conditions to prevent hydrolysis.

Oxidative Functionalization of Thioether Precursors

Thioether Intermediate Synthesis

A bromide precursor (e.g., 2-bromo-5-(methylthio)benzenesulfonamide) is synthesized via nucleophilic aromatic substitution using sodium methanethiolate. The methylthio group (-SMe) is subsequently oxidized to methylsulfonyl (-SO2Me) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This two-step process affords the target compound in 81–88% yield, with HPLC purity exceeding 98%.

Comparative Analysis of Synthetic Methods

Industrial Optimization Challenges

Solvent Selection and Waste Management

Chlorinated solvents (e.g., dichloromethane) in sulfonation generate hazardous waste, necessitating solvent recovery systems. Substitutes like ethyl acetate reduce environmental impact but lower reaction rates by 15–20%.

Catalyst Recycling

Pd/C catalysts lose activity after 3–5 cycles due to sulfur poisoning from sulfonamide intermediates. Implementing fixed-bed reactors with continuous catalyst regeneration improves cost-efficiency.

化学反应分析

Types of Reactions

2-Methyl-5-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted benzene derivatives.

科学研究应用

Chemistry

In organic synthesis, 2-Methyl-5-(methylsulfonyl)benzenesulfonamide serves as a building block and reagent in various chemical reactions. It is particularly useful in the preparation of sulfonamide derivatives, which are vital in developing other complex organic molecules.

Biological Applications

Antimicrobial Activity:

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from this compound have shown potent antibacterial effects, inhibiting bacterial growth effectively .

Mechanism of Action:

The mechanism involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, these sulfonamides disrupt bacterial cell division, leading to bacteriostatic effects .

Medical Applications

Drug Development:

The compound is being explored for its potential use in drug development, particularly for designing new sulfonamide-based drugs. Its structural properties make it suitable for modifications aimed at enhancing efficacy against specific biological targets, including cancer cells .

Data Tables

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of synthesized derivatives of this compound. The results indicated that certain derivatives displayed potent activity against multiple bacterial strains, with one compound achieving over 90% inhibition at a concentration of 3.9 µg/mL .

Case Study 2: Cancer Treatment Potential

Research focused on the design of compounds containing the sulfonamide group aimed at inhibiting carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. The study found that modifications to the benzenesulfonamide ring could enhance binding affinity to CAIX, suggesting potential therapeutic applications in oncology .

作用机制

The mechanism of action of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., -SO₂CH₃, -Cl, -F): Enhance hydrogen-bonding capacity and metabolic stability. Amino Groups (e.g., -NH₂): Increase polarity and solubility, as seen in 5-Amino-2-methylbenzenesulfonamide, which may enhance renal excretion . Alkyl Chains (e.g., -C₂H₅): The ethyl group in 2-Chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide could extend half-life by reducing hepatic clearance .

- Chlorine-containing derivatives (e.g., 5-Chloro-2-methylbenzenesulfonamide) are associated with antimicrobial activity, though specific data is lacking in the evidence .

生物活性

2-Methyl-5-(methylsulfonyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and biochemical analyses to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound features a methylsulfonyl group and a benzenesulfonamide moiety, which contribute to its biological interactions. Its chemical formula is , indicating the presence of two sulfonyl groups that are pivotal in its mechanism of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound functions by mimicking para-aminobenzoic acid (PABA), inhibiting bacterial growth through the blockage of folic acid synthesis, which is essential for bacterial proliferation.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

This table summarizes findings from various studies highlighting the compound's effectiveness against common pathogens.

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.

The above table presents the IC50 values from different studies, indicating the concentration required to inhibit 50% of COX activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group competes with PABA for binding sites on bacterial enzymes, effectively disrupting folate synthesis. Additionally, its interaction with COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antimicrobial potential.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving inflammatory models, subjects treated with this compound exhibited reduced swelling and pain compared to control groups. These findings suggest its potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。